molecular formula C22H17ClN2OS B2908935 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 303797-25-3

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2908935
CAS No.: 303797-25-3
M. Wt: 392.9
InChI Key: PQABENLANAUARN-ZNTNEXAZSA-N
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a benzothiazole-derived acetamide featuring a 6-chloro-3-methyl substitution on the benzothiazole ring and a 2,2-diphenylacetamide moiety. This compound belongs to a class of molecules designed for therapeutic applications, leveraging the benzothiazole core’s affinity for enzymatic targets such as VEGFR-2 and monoamine oxidases (MAOs) .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-25-18-13-12-17(23)14-19(18)27-22(25)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQABENLANAUARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C20H18ClN3S, with a molecular weight of approximately 363.86 g/mol. Its structural features include:

  • Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Diphenylacetamide Group : Enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring via cyclization reactions.
  • Coupling with diphenylacetic acid derivatives.
  • Purification through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, thereby reducing tumor growth.
  • Cell Cycle Arrest : Studies show that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

  • Acetylcholinesterase Inhibition : Similar thiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in key metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors, impacting neuronal signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study on thiazole derivatives found that they exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating promising therapeutic potential for cognitive disorders .
CompoundIC50 Value (µM)Biological Activity
3i2.7AChE Inhibitor
Similar ThiazolesVariesAnticancer Activity

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 6-chloro group in the target compound may enhance metabolic stability compared to 6-nitro analogs, which are prone to reduction in vivo .
  • Steric Effects : The 3-methyl group in the target compound could reduce steric hindrance compared to bulkier 3-phenyl or 4-p-tolyl substitutions in MAO inhibitors .

Acetamide Modifications and Bioactivity

The 2,2-diphenylacetamide moiety distinguishes the target compound from analogs with simpler phenyl or heteroaryl groups:

  • Diphenyl vs. Monophenyl: The diphenyl group may enhance π-π stacking with hydrophobic enzyme pockets, as seen in VEGFR-2 inhibitors where bulky substituents improve binding affinity .
  • Comparison with Carbamates : Ethyl carbamate derivatives (e.g., ) exhibit lower hydrolytic stability than acetamides, favoring the latter for prolonged activity .

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